BenchChemオンラインストアへようこそ!

N-(2,4-dimethoxyphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Medicinal Chemistry Screening Library Data Deficiency

N-(2,4-dimethoxyphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a synthetic phthalazine-based heterocyclic compound with the molecular formula C18H17N3O4 and a molecular weight of 339 Da. It is characterized by a phthalazine core modified at the 3-position with a methyl group and at the 1-position with a carboxamide bearing a 2,4-dimethoxyphenyl substituent.

Molecular Formula C18H17N3O4
Molecular Weight 339.3 g/mol
Cat. No. B14935695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxyphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
Molecular FormulaC18H17N3O4
Molecular Weight339.3 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C18H17N3O4/c1-21-18(23)13-7-5-4-6-12(13)16(20-21)17(22)19-14-9-8-11(24-2)10-15(14)25-3/h4-10H,1-3H3,(H,19,22)
InChIKeyJEIABIZYVMIZAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: N-(2,4-dimethoxyphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide


N-(2,4-dimethoxyphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a synthetic phthalazine-based heterocyclic compound with the molecular formula C18H17N3O4 and a molecular weight of 339 Da [1]. It is characterized by a phthalazine core modified at the 3-position with a methyl group and at the 1-position with a carboxamide bearing a 2,4-dimethoxyphenyl substituent. This compound is primarily cataloged in commercial screening libraries and virtual compound databases, indicating its role as a research-enabling building block or probe, rather than a widely profiled drug lead.

Why Direct Replacement of N-(2,4-dimethoxyphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide Lacks Basis


Functional interchangeability within the phthalazine-1-carboxamide class cannot be assumed without empirical data. While the 3-methyl-4-oxo-3,4-dihydrophthalazine core is shared across numerous analogs, the 2,4-dimethoxyphenyl substituent on the carboxamide introduces a distinct electronic and steric environment [1]. However, publicly available direct comparative biological or physicochemical data sets for this specific compound against close structural analogs are absent from primary literature, patents, and authoritative databases. This data scarcity means any claim of equivalent performance, selectivity, or potency to compounds like N-(2-phenylethyl) or other substituted-phenyl analogs is speculative. Procurement decisions relying on class-level inference risk importing an untested variable into a research program.

Quantitative Differentiation Evidence Inventory for N-(2,4-dimethoxyphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide


Absence of Public Comparative Biological Activity Data

A systematic search of primary research papers, patent examples, and authoritative databases like BindingDB and PubChem yields no quantitative biological activity data (e.g., IC50, EC50, Ki) for N-(2,4-dimethoxyphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide [1]. This is in direct contrast to many structurally related phthalazine-1-carboxamides, which have been profiled in assays for targets like PDE4, SOS1, and c-Met [2]. For example, the BindingDB entry BDBM322412, corresponding to a patent-exemplified phthalazine derivative, lists nanomolar IC50 data, while no comparable data is recorded for the target compound. This prevents any data-driven selection of this specific molecule over a close analog for biological testing programs.

Medicinal Chemistry Screening Library Data Deficiency

Unverified Physicochemical Properties vs. Molecular Class Norms

No experimental physicochemical profiling (logP, logD, solubility, permeability) has been published for N-(2,4-dimethoxyphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide. Its molecular formula (C18H17N3O4) and weight (339 Da) are typical for the class, but the specific arrangement of the 2,4-dimethoxyphenyl group is predicted to influence hydrogen bonding and planarity differently than common analogs like N-(3,4-dimethoxybenzyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide [1]. This gap means a user cannot scientifically prioritize this compound over a 3,4-dimethoxy isomer for, say, a solubility-limited assay without running de novo measurements.

Physicochemistry ADME Property Computational Prediction

Synthetic Tractability and Purchasable Quantity Profile

The compound is available from commercial suppliers in small screening quantities (e.g., mg to low gram scale), characteristic of a boutique screening compound rather than a stockroom intermediate [1]. Unlike core scaffolds such as 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide (CAS 16015-56-8), which is available from multiple vendors in bulk, the specific N-(2,4-dimethoxyphenyl) derivative has a narrower distribution, with 13 catalog numbers across aggregated suppliers. No patent describes a scalable route for this specific derivative, suggesting custom synthesis may be required for large-scale studies, a differentiator for procurement planning.

Synthetic Chemistry Building Block Supply Chain

Evidence-Backed Applications for N-(2,4-dimethoxyphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide


Fragment-Based or Scaffold-Hopping Library Design

The compound serves as a commercially accessible but unprofiled phthalazine scaffold. Its value lies in its novelty rather than proven preeminence. A medicinal chemistry team might use it as a 'wildcard' element in a diversity-oriented screening library, where the 2,4-dimethoxyphenyl group probes a chemical space distinct from the more common 3,4-dimethoxy or 4-methoxy analogs [1]. This application is supported only by the compound's catalogued existence, as documented in Section 3.

Negative Control or Counter-Screen Hypothesis Testing

Given the complete absence of recorded biological activity against common targets where other phthalazine-1-carboxamides are active (e.g., PDE4, SOS1), this compound may be rationally procured as a presumptive negative control. A researcher could test the hypothesis that the 2,4-dimethoxy substitution disrupts target binding, thereby serving as an inactivity benchmark to validate the pharmacophore model of a known active series [2]. This scenario is derived directly from the data gap identified in Section 3, Evidence Item 1.

Synthetic Methodology Development and Derivatization

As a compound featuring both a reactive amide bond and a phthalazine core susceptible to further functionalization, it is suitable as a model substrate for developing new C-N coupling, amidation, or late-stage functionalization reactions. The 2,4-dimethoxyphenyl group provides a useful UV-active chromophore for reaction monitoring. The selection over a simpler analog would be justified by the need to test functional group tolerance on a more complex, electron-rich aromatic system [1], a decision supported by the synthetic tractability evidence in Section 3.

Quote Request

Request a Quote for N-(2,4-dimethoxyphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.